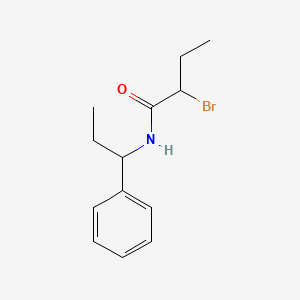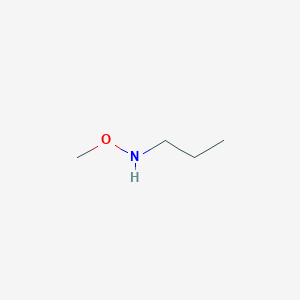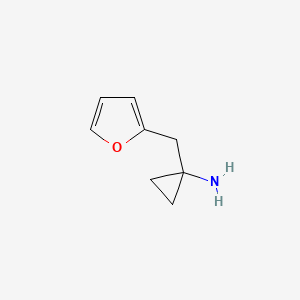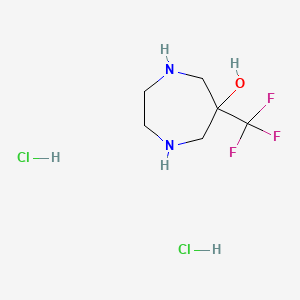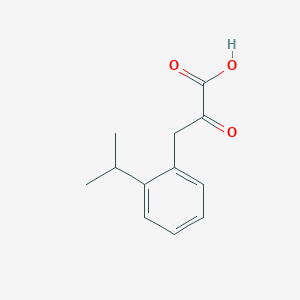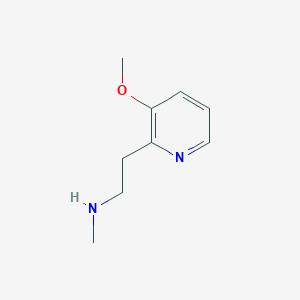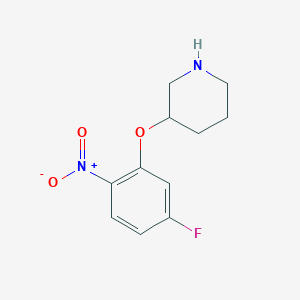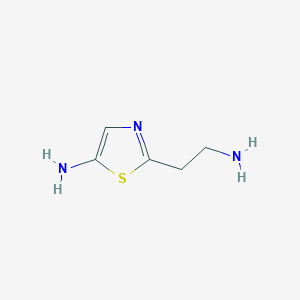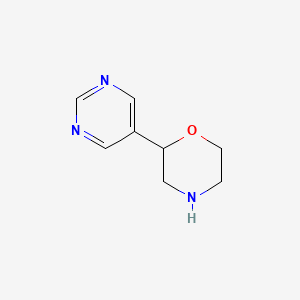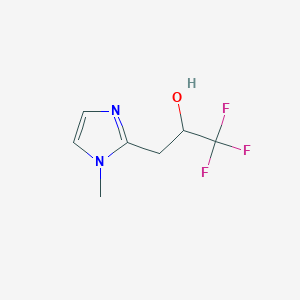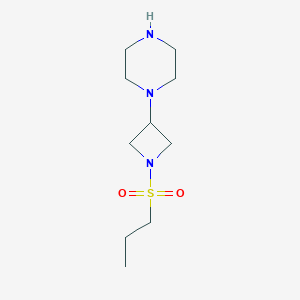
1-(1-(Propylsulfonyl)azetidin-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Propylsulfonyl)azetidin-3-yl)piperazine is a chemical compound with the molecular formula C10H21N3O2S It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Propylsulfonyl)azetidin-3-yl)piperazine typically involves the reaction of piperazine with propylsulfonyl azetidine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include sulfonyl chlorides and azetidines, which react with piperazine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Propylsulfonyl)azetidin-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-(Propylsulfonyl)azetidin-3-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-(Propylsulfonyl)azetidin-3-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-(Methylsulfonyl)azetidin-3-yl)piperazine
- 1-(1-(Ethylsulfonyl)azetidin-3-yl)piperazine
- 1-(1-(Butylsulfonyl)azetidin-3-yl)piperazine
Uniqueness
1-(1-(Propylsulfonyl)azetidin-3-yl)piperazine is unique due to its specific propylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H21N3O2S |
|---|---|
Molecular Weight |
247.36 g/mol |
IUPAC Name |
1-(1-propylsulfonylazetidin-3-yl)piperazine |
InChI |
InChI=1S/C10H21N3O2S/c1-2-7-16(14,15)13-8-10(9-13)12-5-3-11-4-6-12/h10-11H,2-9H2,1H3 |
InChI Key |
JCPMRMWWWIZWDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CC(C1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


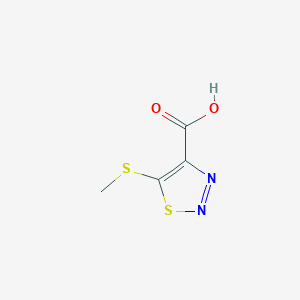
![2-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B13527200.png)
